3-(4-Ethylphenyl)-2,2-dimethylpropanal

Description

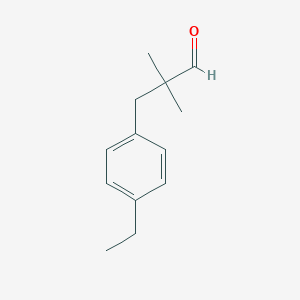

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTSYAALCNQOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052359 | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67634-15-5 | |

| Record name | Florazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethylhydrocinnamal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-ETHYLPHENYL)-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2FN5AA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal, also known by trade names such as Floralozone, is an aromatic aldehyde primarily utilized as a fragrance ingredient in a wide array of consumer products, including antiperspirants, perfumes, and other personal care items.[1][2] Its characteristic powerful, clean, and green odor with a fresh, oceanic nuance makes it a valuable component in fragrance compositions.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for a scientific audience. While direct evidence of its engagement in specific biological signaling pathways is not extensively documented in publicly available literature, this guide will focus on its chemical characteristics and the methodologies for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various matrices, its storage requirements, and its potential applications.

| Property | Value | Reference |

| Chemical Structure | ||

| CAS Number | 67634-15-5 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₃H₁₈O | [1][4][5] |

| Molecular Weight | 190.28 g/mol | [4][5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 267.6 °C at 760 mmHg | [4] |

| Density | 0.952 g/cm³ | [4] |

| Vapor Pressure | 0.00808 mmHg at 25°C | [1] |

| Flash Point | 118 °C | [1] |

| Solubility | Sparingly soluble in chloroform and hexanes; slightly soluble in ethyl acetate. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.01660 - 3.80 | [4][5] |

| Refractive Index | ~1.5310 (estimate) | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound (Floralozone)

A common and effective method for the synthesis of this compound is through the phase-transfer catalyzed alkylation of isobutyraldehyde with 4-ethylbenzyl chloride.[7][9]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of sodium hydroxide, a phase-transfer catalyst (such as tetrabutylammonium bromide), water, and an organic solvent like toluene is prepared.[9]

-

Addition of Reactants: The mixture is heated to approximately 70-75°C with vigorous stirring. A solution of 4-ethylbenzyl chloride and isobutyraldehyde is then added dropwise to the heated reaction mixture.[4]

-

Reaction Monitoring: The reaction is maintained at 70-75°C for several hours, and its progress is monitored by a suitable analytical technique, such as gas chromatography (GC), to ensure the consumption of the starting materials.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[9]

Analytical Methodologies

The purity and identity of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[6]

-

Column: A Newcrom R1 column is a suitable choice.[6]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is effective. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[6]

-

Detection: UV detection at an appropriate wavelength or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[10]

General GC-MS Protocol Outline:

-

Sample Preparation: Depending on the matrix, a suitable sample preparation technique such as liquid-liquid extraction or solid-phase extraction is employed to isolate the analyte.[10]

-

GC Separation: The extracted sample is injected into the GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. A non-polar or semi-polar column is typically used.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Data Analysis: The obtained mass spectrum of the analyte is compared with a reference library for positive identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the interaction of this compound with specific signaling pathways in biological systems. Its primary application is in the fragrance industry, and its biological effects are not well-characterized.[2] Research on structurally similar phenylpropanal derivatives has suggested potential for various biological activities, but direct evidence for this compound is wanting.[11] Therefore, no signaling pathway diagram can be provided at this time.

Conclusion

This compound is a commercially significant aromatic aldehyde with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals working with this compound. While its role as a fragrance ingredient is well-established, further investigation into its potential biological activities and interactions with biological systems is warranted to expand its application profile beyond the realm of fragrances.

References

- 1. lookchem.com [lookchem.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. ScenTree - Floralozone® (CAS N° 67634-15-5- 67634-14-4) [scentree.co]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. foreverest.net [foreverest.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Preparation method of floralozone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]

An In-depth Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a significant aromatic aldehyde. The document details its chemical structure, explores its various isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.

Structural Formula and Physicochemical Properties

This compound, also known by trade names such as Floralozone, is an aromatic aldehyde with the molecular formula C₁₃H₁₈O.[1][2][3][4][5] Its structure consists of a propanal backbone with two methyl groups at the α-position and a 4-ethylphenyl group at the β-position. The canonical SMILES representation of the molecule is CCC1=CC=C(C=C1)CC(C)(C)C=O.[1]

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in various research and development settings, including in the fragrance industry where it is used as an odorant.[1][6]

| Property | Value | Reference |

| Molecular Weight | 190.28 g/mol | [4][7] |

| Density | 0.9±0.1 g/cm³ | [2][3][5] |

| Boiling Point | 267.6±9.0 °C at 760 mmHg | [1][2][3][5] |

| Flash Point | 118 °C | [1] |

| Vapor Pressure | 0.00808 mmHg at 25°C | [1] |

| Refractive Index | 1.5310 (estimate) | [1] |

| LogP | 3.80 | [8] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Hexanes (Sparingly) | [1] |

Isomers of this compound

Isomers are compounds that share the same molecular formula but have different structural arrangements. For this compound, the primary types of isomerism are positional and functional isomerism. Due to the gem-dimethyl substitution at the α-position, this molecule does not have a chiral center.[6]

Positional Isomers

Positional isomers of this compound differ in the position of the ethyl group on the phenyl ring. The three possible positional isomers are:

-

3-(2-Ethylphenyl)-2,2-dimethylpropanal: The ethyl group is at the ortho position.

-

3-(3-Ethylphenyl)-2,2-dimethylpropanal: The ethyl group is at the meta position.

-

This compound: The ethyl group is at the para position (the subject of this guide).

Functional Isomers

Functional isomers have the same molecular formula (C₁₃H₁₈O) but different functional groups. Aldehydes are known to have functional isomers such as ketones, enols, and cyclic ethers. Some representative examples include:

-

Ketones: For example, 1-(4-ethylphenyl)-3,3-dimethylbutan-2-one.

-

Unsaturated Alcohols (Enols): These are generally unstable and tautomerize to the corresponding aldehyde or ketone.

-

Cyclic Ethers: Various oxetane or pyran derivatives are possible.

The following diagram illustrates the classification of these isomers.

Caption: Classification of isomers for C₁₃H₁₈O.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide. A reported yield for this method is 82.8%.[1] The following is a detailed experimental protocol based on this reaction.

Materials and Reagents

-

4-Ethylbenzyl bromide

-

Isobutyraldehyde

-

Sodium hydroxide (NaOH)

-

(4-Ethylbenzyl)trimethylammonium bromide (as a phase-transfer catalyst)

-

Tetrahydrofuran (THF)

-

Toluene

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Reaction Setup and Procedure

The following diagram outlines the workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

Step-by-Step Method

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of sodium hydroxide in water. Add toluene and a catalytic amount of (4-ethylbenzyl)trimethylammonium bromide.

-

Heating: Heat the mixture to 70-75°C with vigorous stirring.

-

Addition of Reactants: In the dropping funnel, prepare a mixture of isobutyraldehyde and 4-ethylbenzyl bromide. Add this mixture dropwise to the heated reaction flask over a period of 1-2 hours.

-

Reaction: Maintain the reaction mixture at 70-75°C for an additional 3 hours after the addition is complete. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid precipitates. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers. Wash the organic layer with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This guide provides a foundational understanding of this compound for scientific and industrial applications. Further research into its biological activities and applications in drug development may be warranted.

References

- 1. Functional_isomer [chemeurope.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 3-(2-Ethylphenyl)-2,2-dimethylpropanal | C13H18O | CID 105512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:67634-15-5 | Chemsrc [chemsrc.com]

- 6. 3-(3-Ethylphenyl)-2,2-dimethylpropanal | C13H18O | CID 87273237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. embibe.com [embibe.com]

- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]

Spectroscopic Characterization of 3-(4-Ethylphenyl)-2,2-dimethylpropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the aromatic aldehyde 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure, supported by established principles of NMR, IR, and MS analysis. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Floralozone, 4-Ethyl-α,α-dimethylbenzenepropanal

-

Molecular Weight: 190.28 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural fragments: a para-substituted ethylbenzene ring, a neopentyl-like aldehyde core, and the interplay between these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.1 | Doublet (d) | 2H | Aromatic protons (ortho to ethyl group) |

| ~7.0 | Doublet (d) | 2H | Aromatic protons (ortho to propyl group) |

| ~2.8 | Singlet (s) | 2H | Methylene protons (-CH₂-Ar) |

| ~2.6 | Quartet (q) | 2H | Methylene protons of ethyl group (-CH₂-CH₃) |

| ~1.2 | Triplet (t) | 3H | Methyl protons of ethyl group (-CH₂-CH₃) |

| ~1.1 | Singlet (s) | 6H | Gem-dimethyl protons (-C(CH₃)₂) |

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Aldehyde carbonyl carbon (-CHO) |

| ~142 | Aromatic quaternary carbon (C-ethyl) |

| ~135 | Aromatic quaternary carbon (C-propyl) |

| ~130 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~50 | Methylene carbon (-CH₂-Ar) |

| ~45 | Quaternary carbon (-C(CH₃)₂) |

| ~28 | Methylene carbon of ethyl group (-CH₂-CH₃) |

| ~22 | Gem-dimethyl carbons (-C(CH₃)₂) |

| ~15 | Methyl carbon of ethyl group (-CH₂-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch (methyl and methylene groups) |

| ~2820, ~2720 | Medium, weak | Aldehyde C-H stretch (Fermi doublet)[3][4] |

| ~1725 | Strong | C=O stretch of a saturated aldehyde[5] |

| ~1610, ~1510 | Medium | Aromatic C=C ring stretches[6][7] |

| ~820 | Strong | para-Disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | Molecular ion [M]⁺ |

| 189 | Moderate | [M-H]⁺ |

| 161 | Moderate | [M-CHO]⁺ |

| 119 | Strong | [M-C(CH₃)₂CHO]⁺ (benzylic cation) |

| 105 | Moderate | [C₈H₉]⁺ (ethyltropylium ion) |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the data with a line broadening factor of 1-2 Hz.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Mass Spectrometry

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature program that allows for the separation of the compound from any impurities.

-

-

Mass Analysis (Electron Ionization - EI):

-

Set the electron energy to the standard 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The mass spectrum corresponding to the GC peak of this compound will be recorded.

-

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined spectroscopic data.

Caption: Logical workflow for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. Researchers can utilize the predicted data and experimental protocols herein to facilitate their own analytical work and structural confirmation of this and related compounds.

References

- 1. CAS 67634-15-5 | this compound - Synblock [synblock.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal, widely known by its trade name Floralozone, is a synthetic aroma chemical prized for its unique and powerful olfactory profile. It imparts a fresh, clean, green, and ozonic scent reminiscent of an ocean breeze.[1][2][3] This compound and its synonyms are extensively used in the fragrance industry to add a fresh-air and marine note to perfumes, personal care products, and household cleaners.[4][5] This technical guide provides an in-depth overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is this compound. It is a member of the phenylpropanal family of fragrance ingredients.[5] Due to its commercial importance, it is known by a variety of synonyms and trade names.

-

Floralozone

-

Florazon

-

Ozone Propanal

-

3-(p-Ethylphenyl)-2,2-dimethylpropionaldehyde

-

4-Ethyl-α,α-dimethylbenzenepropanal

-

p-Ethyl-α,α-dimethylhydrocinnamic aldehyde

-

Benzenepropanal, 4-ethyl-alpha,alpha-dimethyl-

Floralozone is often supplied as a mixture of ortho- and para-isomers, with the para-isomer being the major component.[1] The Chemical Abstracts Service (CAS) numbers for the para- and ortho-isomers are 67634-15-5 and 67634-14-4, respectively.[2][7]

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O | [4] |

| Molecular Weight | 190.28 g/mol | |

| Appearance | Colorless liquid | |

| Odor Profile | Fresh, clean, green, ozonic, marine | [1][2][3] |

| CAS Number | 67634-15-5 (para-isomer) | [4] |

| 67634-14-4 (ortho-isomer) | [2] | |

| Density | 0.952 - 0.955 g/cm³ | [8] |

| Boiling Point | 267.6 °C at 760 mmHg | |

| Flash Point | 100 - 118 °C | [8] |

| Vapor Pressure | 0.00324 - 0.00808 mmHg at 23-25 °C | |

| Refractive Index | ~1.5310 | |

| LogP | 3.01660 - 3.71 | [7][8] |

| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate, Hexanes | [8] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of Floralozone involves the alkylation of ethylbenzyl chloride with isobutyraldehyde using a phase transfer catalyst. The following protocol is adapted from the procedure described in Chinese patent CN103965031A.[1][2]

Reaction:

Materials:

-

Ethylbenzyl chloride (mixture of isomers)

-

Isobutyraldehyde

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (or other suitable quaternary ammonium salt phase transfer catalyst)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethylbenzyl chloride, sodium hydroxide, water, tetrabutylammonium bromide, and toluene.[2] The molar ratio of sodium hydroxide to ethylbenzyl chloride should be in the range of 1-10:1, and the phase transfer catalyst should be 0.2-20% by weight of the ethylbenzyl chloride.[2]

-

Stir the mixture to ensure homogeneity.

-

Heat the reaction mixture to a temperature between 50 °C and 130 °C.[2]

-

Slowly add isobutyraldehyde dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, maintain the reaction temperature (e.g., 70-80 °C) and continue stirring for several hours (e.g., 10-15 hours) until the reaction is complete, as monitored by gas chromatography (GC).[2]

-

Upon completion, cool the reaction mixture. The resulting product can be purified by distillation to yield Floralozone with a purity of over 94%.[2]

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.

-

Column: Newcrom R1 or equivalent C18 reversed-phase column.[1]

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

-

Elution: Isocratic or gradient elution can be optimized depending on the sample matrix and desired separation.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Detection: UV detection at a suitable wavelength or MS detection for enhanced specificity.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like Floralozone in complex mixtures such as perfumes and cosmetic products.[9]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A capillary column suitable for fragrance analysis, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

Typical GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow.

-

Injector Temperature: 250 - 280 °C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-70 °C and ramping up to 280-300 °C to elute all components.

-

MS Ionization: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: A scan range of m/z 40-400 is generally sufficient.

The fragmentation pattern in the mass spectrum is key to identifying this compound. Expected key fragments would include the molecular ion and fragments resulting from α-cleavage and rearrangements.

Logical Relationships and Pathways

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. GC-FID: gas chromatography-flame ionization detector [qa-group.com]

- 5. shimadzu.com [shimadzu.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus of Substituted Phenylpropanals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpropanals, a class of organic compounds characterized by a phenyl ring attached to a propanal moiety with various substitutions, have garnered significant attention in the scientific community. These compounds, found both naturally in essential oils and synthesized in laboratories, exhibit a wide spectrum of biological activities. Their diverse pharmacological effects, ranging from antimicrobial and antioxidant to cytotoxic and anti-inflammatory properties, position them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted phenylpropanals, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of substituted phenylpropanals is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics used to evaluate their potency. The following tables summarize the reported quantitative data for the antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory activities of representative substituted phenylpropanals.

Table 1: Antioxidant Activity of Substituted Phenylpropanals

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.

| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Rosmarinic acid | DPPH | - | - | - |

| Caffeic acid | DPPH | - | - | - |

| Ferulic acid | DPPH | - | - | - |

| Eugenol | DPPH | - | Ascorbic acid | - |

| Cinnamaldehyde | DPPH | - | Ascorbic acid | - |

Note: Specific IC50 values for some compounds were not consistently available in the reviewed literature, indicating a potential area for further research. The relative activities are often discussed in structure-activity relationship studies.[1]

Table 2: Cytotoxic Activity of Substituted Phenylpropanals against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of these compounds on various cancer cell lines.[2]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug |

| Cinnamaldehyde | HEK-293 (Human Embryonic Kidney) | 20.57 ± 1.0 | Doxorubicin |

| Cinnamaldehyde | DU145 (Human Prostate Carcinoma) | 22.35 ± 1.6 | Doxorubicin |

| Cinnamaldehyde | SKBR-3 (Human Breast Adenocarcinoma) | 13.90 ± 1.6 | Doxorubicin |

| Cinnamaldehyde | HEPG2 (Human Liver Carcinoma) | 21.84 ± 1.0 | Doxorubicin |

| N-Caffeoyl-vanillylamine | Oral Squamous Carcinoma (OSCC) | Moderate Cytotoxicity | - |

| N-Caffeoyl-tyramine | Oral Squamous Carcinoma (OSCC) | Moderate Cytotoxicity | - |

| Arylpropyl sulfonamide (Compound 15) | PC-3 (Prostate Cancer) | 29.2 | B13 (Ceramide analogue) |

| Arylpropyl sulfonamide (Compound 15) | HL-60 (Leukemia) | 20.7 | B13 (Ceramide analogue) |

Data compiled from multiple sources.[2][3][4]

Table 3: Antimicrobial Activity of Substituted Phenylpropanals

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug |

| Irisdichototin G (1) | Haemophilus influenzae | 62.5 | Ciprofloxacin |

| Irisdichototin G (1) | Pseudomonas aeruginosa | 31.25 | Ciprofloxacin |

| 10-hydroxycoronaridine (3) | Haemophilus influenzae | 62.5 | Ciprofloxacin |

| 10-hydroxycoronaridine (3) | Klebsiella pneumoniae | 31.25 | Ciprofloxacin |

| Vobasine (5) | Haemophilus influenzae | 7.81 | Ciprofloxacin |

| Vobasine (5) | Pseudomonas aeruginosa | 31.25 | Ciprofloxacin |

Data from a study on a new phenylpropanol derivative and other compounds.[5]

Table 4: Enzyme Inhibitory Activity of Substituted Phenylpropanals

Substituted phenylpropanals have been shown to inhibit various enzymes, including tyrosinase and cyclooxygenases (COX-1 and COX-2).

| Compound/Derivative | Enzyme | IC50 (µM) | Reference Inhibitor |

| 3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosinase | 0.93 | Kojic acid (IC50 = 17-23 µM) |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one (57a) | Tyrosinase | 0.59 | Kojic acid (IC50 = 17.05 µM) |

| Asarone | COX-1 | 46.15% inhibition at 100 µg/mL | - |

| Asarone | COX-2 | 64.39% inhibition at 100 µg/mL | - |

| Eugenol | COX | IC50 = 31 ± 0.5 | - |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | Celecoxib (IC50 = 0.42 µM) |

Data compiled from various sources.[2][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the solvent and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted phenylpropanal in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value is determined from the dose-response curve.

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of a microorganism to serial dilutions of the agent in a liquid growth medium.

Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the substituted phenylpropanal in an appropriate solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microplate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Tyrosinase Inhibition Assay

Principle: This assay measures the inhibition of tyrosinase, a key enzyme in melanin synthesis. The enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in the same buffer.

-

Prepare a stock solution of the test compound and a positive control (e.g., kojic acid) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and the phosphate buffer.

-

Pre-incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement and Calculation:

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition.

-

The IC50 value is determined from the dose-response curve.

-

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer.

-

Prepare a solution of arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a stock solution of the test compound and a reference inhibitor (e.g., celecoxib for COX-2).

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

-

Measurement and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

-

Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted phenylpropanals.

Phenylpropanoid Biosynthesis Pathway

This pathway illustrates the synthesis of phenylpropanoids from the amino acid phenylalanine, which serves as a precursor to a wide array of secondary metabolites.

General Workflow for Screening Biological Activity

This diagram outlines a typical workflow for the initial screening and evaluation of the biological activities of novel substituted phenylpropanals.

NF-κB Signaling Pathway Inhibition

Several phenylpropanoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the canonical pathway and a potential point of inhibition.

Caspase-Mediated Apoptosis Pathway

The cytotoxic activity of some substituted phenylpropanals is mediated through the induction of apoptosis. This diagram shows a simplified intrinsic apoptosis pathway involving caspases.

Conclusion

Substituted phenylpropanals represent a versatile class of compounds with a rich and diverse range of biological activities. The quantitative data presented in this guide highlights their potential as antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory agents. The detailed experimental protocols provide a foundation for further research and validation of these activities. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the NF-κB pathway and the induction of apoptosis, offers valuable insights for targeted drug design. The structure-activity relationships, though complex, suggest that modifications to the substitution pattern on the phenyl ring and the propanal side chain can significantly influence their biological efficacy. Continued investigation into this promising class of compounds is warranted to unlock their full therapeutic potential. This technical guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances | MDPI [mdpi.com]

- 5. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

An In-depth Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal: From Synthesis to a Potential Therapeutic Role in Cardiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a compound with the chemical formula C13H18O. Initially recognized for its potent olfactory properties in the fragrance industry, recent scientific investigations have unveiled a potential therapeutic application in the field of cardiology. This document details the physicochemical properties, synthesis, and, for the first time, explores its biological activity related to heart failure. Specifically, it has been shown to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key component in cardiovascular signaling pathways. This guide furnishes detailed experimental protocols for the synthesis of the compound and for the biological assays that have demonstrated its potential therapeutic effects, aiming to facilitate further research and development in this promising area.

Introduction

This compound, also known by its trade names Floralozone™ and Florone®, is an aromatic aldehyde. For years, its primary application has been as a fragrance ingredient, valued for its powerful, clean, and green olfactory profile. However, emerging research has indicated that this compound may possess biological activities that extend beyond its use in perfumery. A pivotal study has suggested its role in the treatment of heart failure through the modulation of the VEGFR1 signaling pathway. This discovery opens a new avenue for the investigation of this compound as a potential therapeutic agent. This guide serves as a technical resource for researchers and professionals in drug development, providing essential data and methodologies to explore this compound's full potential.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C13H18O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| CAS Number | 67634-15-5 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 267.6 °C at 760 mmHg | [1] |

| Density | 0.952 g/cm³ | [1] |

| Flash Point | 118 °C | [1] |

| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate, and Hexanes. | [1] |

| LogP | 3.01660 | [1] |

| Vapor Pressure | 0.00808 mmHg at 25°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

4-ethylbenzyl bromide

-

Isobutyraldehyde

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Toluene

-

Water (deionized)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide in toluene under a nitrogen atmosphere.

-

Heat the suspension to 70-75°C with vigorous stirring.

-

Prepare a mixture of 4-ethylbenzyl bromide and isobutyraldehyde.

-

Add the mixture of 4-ethylbenzyl bromide and isobutyraldehyde dropwise to the heated suspension over a period of 1 hour.

-

Maintain the reaction mixture at 70-75°C for an additional 3 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid sodium bromide and excess sodium hydroxide, and wash the solid residue with toluene.

-

Combine the filtrate and the toluene washings and wash sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Biological Activity in Heart Failure

Recent studies have demonstrated that this compound (referred to as Floralozone or FL in the study) can ameliorate cardiac dysfunction in a rat model of heart failure. The therapeutic effect is attributed to its ability to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1).

VEGFR1 Signaling Pathway in Cardiomyocytes

VEGFR1 is a receptor tyrosine kinase expressed on cardiomyocytes that plays a complex role in cardiac physiology and pathology. While it is involved in angiogenesis, its activation in cardiomyocytes can also contribute to pathological hypertrophy and inflammation. The down-regulation of VEGFR1 by this compound suggests a mechanism for reducing these detrimental effects in heart failure.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Ethylphenyl)-2,2-dimethylpropanal (commonly known as Floralozone or Florazone), a key fragrance ingredient. Due to the limited availability of direct quantitative data for this specific molecule, this guide consolidates qualitative information and supplements it with quantitative data from structurally similar aromatic aldehydes, namely benzaldehyde and cinnamaldehyde, to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications. Furthermore, this guide outlines the primary degradation pathways of this aldehyde and offers insights into analytical methodologies for its quantification.

Introduction

This compound is a synthetic aromatic aldehyde prized for its powerful, clean, and fresh fragrance, often reminiscent of an ocean breeze.[1][2] Its unique olfactory properties have led to its widespread use in various consumer products, including perfumes, cosmetics, and air fresheners. From a chemical standpoint, its structure, featuring a substituted aromatic ring and a sterically hindered aldehyde group, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for formulation development, quality control, and ensuring the long-term performance and safety of products containing this fragrance molecule.

Aldehydes, as a class of compounds, are known for their relatively low stability, primarily due to their susceptibility to oxidation.[1][3] This guide will delve into the factors influencing the stability of this compound and provide protocols for its assessment. Similarly, its solubility in various solvent systems is a crucial parameter for its effective incorporation into diverse product matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [4][5] |

| Molecular Weight | 190.28 g/mol | [4][5] |

| CAS Number | 67634-15-5 | [4][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 267.6 °C at 760 mmHg | [4][5] |

| Density | 0.952 g/cm³ | [4] |

| LogP | 3.016 - 3.80 | [4][7] |

| Vapor Pressure | 0.00808 mmHg at 25°C | [4] |

| Flash Point | 118 °C | [4] |

Solubility Profile

Qualitative Solubility

Based on available information, the qualitative solubility of this compound is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [6] |

| Alcohol | Soluble | [6] |

| Chloroform | Sparingly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

| Hexanes | Sparingly Soluble | [4] |

The high LogP value suggests a lipophilic nature, which is consistent with its insolubility in water and solubility in less polar organic solvents.

Quantitative Solubility of Structurally Similar Aldehydes

To provide a quantitative context, the solubility of benzaldehyde and cinnamaldehyde in various solvents is presented in Table 3. These compounds share the aromatic aldehyde moiety and serve as useful surrogates for estimating the solubility behavior of this compound.

Table 3: Quantitative Solubility of Benzaldehyde and Cinnamaldehyde

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Benzaldehyde | Water | 25 | 6.95 g/L | [6][8] |

| Benzaldehyde | Ethanol | - | Miscible | [8] |

| Benzaldehyde | Diethyl Ether | - | Soluble | [9] |

| Benzaldehyde | Chloroform | - | Soluble | [9] |

| Cinnamaldehyde | Water | 25 | 1.4 g/L | [1] |

| Cinnamaldehyde | Ethanol | - | Miscible | [1][3] |

| Cinnamaldehyde | 60% Ethanol | - | 1 part in 7 volumes | [10] |

| Cinnamaldehyde | Diethyl Ether | - | Soluble | [3][11] |

| Cinnamaldehyde | Chloroform | - | Soluble | [3][11] |

Given its larger alkyl substituent, it is anticipated that the aqueous solubility of this compound would be lower than that of benzaldehyde and cinnamaldehyde. Conversely, its solubility in nonpolar organic solvents is expected to be comparable or slightly higher.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, mineral oil)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be visually present to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Determination:

References

- 1. webqc.org [webqc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Acetals are formed from aldehydes or ketones plus alcohols in the presence of acid [almerja.com]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

Unlocking the Potential of Aromatic Aldehydes: A Technical Guide to Novel Research Areas

For Researchers, Scientists, and Drug Development Professionals

The versatile aromatic aldehyde scaffold continues to be a cornerstone in chemical synthesis, offering a gateway to a vast array of functionalized molecules with significant potential in medicinal chemistry, materials science, and catalysis. This technical guide explores promising research avenues for novel aromatic aldehydes, providing insights into their biological activities, experimental evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity of Novel Aromatic Aldehydes

A significant area of research for novel aromatic aldehydes lies in their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic effects of substituted benzaldehydes against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50) of a series of commercially available substituted benzaldehydes against four human cancer cell lines, as determined by the MTT assay. This data provides a valuable baseline for structure-activity relationship (SAR) studies and the rational design of more potent and selective novel aromatic aldehyde-based anticancer drugs.

| Compound | Substituent(s) | OVCAR-8 IC50 (µg/mL) | SF-295 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) | HL-60 IC50 (µg/mL) |

| 24 | 2-OH; 5-NO2 | >50 | 0.45 | 0.36 | 0.49 |

| 26 | 3-NO2; 4-Cl | 4.75 | 3.55 | 3.13 | 1.88 |

| 48 | Indole-3-carboxaldehyde | 1.09 | 0.87 | 0.76 | 0.54 |

| 49 | 5-Nitro-2-furaldehyde | 1.25 | 1.03 | 0.99 | 0.68 |

Data extracted from "CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES".[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]

Materials:

-

Substituted benzaldehyde compounds

-

Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the aromatic aldehyde compounds in the culture medium. After the initial 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a further 48-72 hours.[4][5]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] The plate can be gently shaken for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2][3] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis of Novel Aromatic Aldehydes

The development of novel aromatic aldehydes with enhanced biological activity or unique material properties is a key research focus. Below are representative protocols for the synthesis of benzyloxybenzaldehyde derivatives and Schiff bases.

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives

Reaction Scheme:

Materials:

-

2-Hydroxy-4-fluorobenzaldehyde

-

Benzyl bromide (or substituted benzyl bromide)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2-hydroxy-4-fluorobenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in acetone in a round-bottom flask.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-(benzyloxy)-4-fluorobenzaldehyde derivative.

Synthesis of Novel Schiff Base Derivatives

Reaction Scheme:

Materials:

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

-

Primary amine (e.g., aniline, sulfamethoxazole)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.[6]

-

Add the primary amine (1 equivalent) to the solution.[6]

-

Add a few drops of glacial acetic acid as a catalyst.[6]

-

Attach a reflux condenser and reflux the mixture for 2-6 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, the product can be obtained by pouring the reaction mixture into ice-cold water.[6]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathways Modulated by Aromatic Aldehydes

Understanding the molecular mechanisms by which aromatic aldehydes exert their biological effects is crucial for targeted drug design. In the context of cancer, these compounds have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival.[7] Its aberrant activation is a hallmark of many cancers. Some aromatic aldehydes, such as vanillin derivatives, have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[8]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by novel aromatic aldehydes.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[4][9] Dysregulation of this pathway is also frequently observed in cancer.

Caption: MAPK/ERK signaling pathway with potential points of intervention by aromatic aldehydes.

Aromatic Aldehydes in Materials Science

Novel aromatic aldehydes are being explored for their applications in materials science, particularly in the development of fluorescent materials for organic light-emitting diodes (OLEDs) and sensors. The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the performance of these materials.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, using a well-characterized standard with a known quantum yield, is a reliable way to determine the ΦF of a novel aromatic aldehyde.[10]

Materials:

-

Novel aromatic aldehyde compound

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare a series of five to six dilute solutions of both the novel aromatic aldehyde and the standard fluorophore in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[10]

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should be linear.

-

Calculate Quantum Yield: The fluorescence quantum yield of the novel aromatic aldehyde (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX^2 / ηST^2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.[10]

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard (if different, though using the same solvent is recommended).[10]

-

Aromatic Aldehydes as Enzyme Inhibitors

The electrophilic nature of the aldehyde group makes aromatic aldehydes potential inhibitors of various enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine proteases and aldehyde dehydrogenases.

Quantitative Data on Aldehyde Dehydrogenase Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the detoxification of aldehydes. Inhibition of specific ALDH isozymes is a potential therapeutic strategy for certain cancers and other diseases.

| Compound | Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) |

| Compound 2 (psoralen derivative) | ALDH2 | Competitive (vs. aldehyde) | 19 | - |

| Daidzin | ALDH1A1 | - | - | ~10,000 |

| Daidzin | ALDH2 | - | - | ~100 |

Data extracted from "Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives".[3]

This guide provides a starting point for researchers interested in the expanding field of novel aromatic aldehydes. The combination of rational design, robust synthetic methodologies, and detailed biological and material characterization will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological impact.

References

- 1. Interaction of human aldehyde dehydrogenase with aromatic substrates and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Abstract

This application note details a highly efficient and scalable protocol for the synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a valuable fragrance ingredient and key intermediate in pharmaceutical research. The described method utilizes a phase-transfer catalyzed alkylation of isobutyraldehyde with 4-ethylbenzyl bromide, affording the target compound in high yield and purity. This process is well-suited for both laboratory-scale synthesis and potential scale-up for manufacturing purposes.

Introduction

This compound is an aldehyde of significant interest due to its unique aromatic and floral scent profile, making it a desirable component in the fragrance industry.[1] Beyond its olfactory properties, this molecule serves as a versatile building block in the synthesis of more complex molecular architectures relevant to drug discovery and development. The development of a reliable and efficient synthetic route is therefore of considerable importance. This protocol outlines a phase-transfer catalysis approach, which offers several advantages, including mild reaction conditions, simple work-up procedures, and high product yields.

Reaction Scheme

Caption: Synthetic scheme for the preparation of this compound.

Experimental Protocol

Materials and Equipment

-

4-Ethylbenzyl bromide (98%)

-

Isobutyraldehyde (99%)

-

Sodium hydroxide (NaOH), pellets (97%)

-

Tetrabutylammonium bromide (TBAB) (99%)

-

Toluene, anhydrous (99.8%)

-

Diethyl ether (99%)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle with a temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add powdered sodium hydroxide (14.4 g, 0.36 mol) and tetrabutylammonium bromide (1.6 g, 0.005 mol).

-